molecular formula C9H11N3O4 B2806719 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1855945-82-2

1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2806719
CAS No.: 1855945-82-2
M. Wt: 225.204
InChI Key: OKFGHEXELSTKGJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid is a high-value chemical building block with the molecular formula C~9~H~11~N~3~O~4~ . This compound belongs to the 4-nitropyrazole-5-carboxylic acid derivative family, a class of heterocyclic intermediates prized in medicinal chemistry and drug discovery for their versatile reactivity. The carboxylic acid and nitro functional groups on the pyrazole core make it an excellent precursor for the synthesis of more complex molecules, particularly in developing targeted therapeutics. The cyclopentyl substitution at the 1-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in pharmacokinetic optimization. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopentyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-9(14)8-7(12(15)16)5-10-11(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGHEXELSTKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, followed by nitration and subsequent cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and nitration processes efficiently .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid has shown promise in several pharmaceutical applications:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may act as an anti-inflammatory agent, potentially influencing pathways related to pain and inflammation. However, comprehensive pharmacological data are still required to fully elucidate its effects and mechanisms of action.
  • Enzyme Modulation : Research suggests that the compound may modulate certain enzyme activities, which could be beneficial in developing treatments for various conditions related to metabolic disorders or inflammation.

Agrochemical Applications

In the field of agrochemicals, this compound has been explored for its potential as:

  • Herbicide : Its structural properties allow it to interact with biological systems in plants, suggesting potential use as an herbicide. The specific mechanisms through which it operates are still under investigation.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, highlighting its synthetic versatility. The reactions it undergoes can be attributed to the presence of functional groups such as the carboxylic acid and nitro groups, which can participate in various chemical transformations.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogues differ in substituent type, position, and ring modifications. Key examples include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features References
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ Methyl (1), nitro (4), propyl (3) Smaller alkyl groups; nitro at C4
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid 1303797-58-1 C₁₀H₁₄N₂O₂ Cyclopentyl (1), methyl (5) Methyl replaces nitro; carboxylic acid at C4
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid N/A C₇H₉N₃O₄ Isopropyl (5), nitro (4) Nitro at C4; carboxylic acid at C3
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid N/A C₁₈H₂₁N₂O₃ Cyclohexyl (1), 4-methoxyphenyl (5) Bulkier aryl substituent; no nitro

Key Observations :

  • Nitro Group Position : The nitro group at C4 (shared with 139756-00-6 and 1303797-58-1) is electron-withdrawing, enhancing acidity of the carboxylic acid moiety and influencing hydrogen-bonding interactions .
  • Carboxylic Acid Position : Shifting the carboxylic acid from C5 (target compound) to C3 or C4 alters molecular planarity and binding affinity in biological targets (e.g., enzyme active sites) .
Structural Insights from Crystallography

X-ray studies of analogues (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal planar pyrazole rings with substituents adopting equatorial orientations to minimize steric clashes . The cyclopentyl group in the target compound likely induces non-planar conformations, affecting packing in solid-state formulations and interactions with biological targets .

Biological Activity

1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.

This compound features a pyrazole ring with a cyclopentyl group, a nitro group, and a carboxylic acid functional group. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3 with a molar mass of approximately 194.19 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The nitro group can undergo redox reactions, while the carboxylic acid group can form hydrogen bonds with proteins and enzymes, modulating their activity. These interactions are crucial for influencing various biological pathways, including enzyme inhibition and receptor binding .

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound is effective in inhibiting specific enzymes. For example, studies have shown its potential as an inhibitor of certain kinases, which are pivotal in cancer and inflammatory pathways .

2. Antimicrobial Properties:
This compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Candida parapsilosis and Staphylococcus aureus, indicating potential applications in treating infections .

3. Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Enzyme Inhibition

A recent study evaluated the inhibitory effects of several pyrazole derivatives, including this compound, on various kinases. The results indicated that this compound significantly inhibited the activity of target kinases involved in cancer progression, suggesting its role as a potential therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compound Nitro and carboxylic acid groupsEnzyme inhibition, antimicrobial
4-Nitro-1H-pyrazole Lacks cyclopentyl groupLimited solubility, varied activity
1-Cyclopentyl-1H-pyrazole Lacks nitro groupDifferent reactivity and biological effects

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst selection critically influence yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while nitro-group introduction may require nitrating agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid byproducts .
  • Stepwise Protocol :
    • Cyclocondensation of cyclopentyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole core.
    • Nitration at the 4-position using mixed acids.
    • Hydrolysis of the ester group to yield the carboxylic acid .
  • Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to β-keto ester) .

Q. How to characterize the structural purity of this compound?

Methodological Answer:

  • Spectral Techniques :
    • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹) .
    • ¹H/¹³C NMR : Assign cyclopentyl protons (δ 1.5–2.0 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrazole-carboxylic acids .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂N₃O₄) with <0.3% deviation .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for nitro-substituted pyrazole-carboxylic acids?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Test across concentrations (1–100 µM) to identify non-linear effects, as nitro groups may exhibit cytotoxicity at higher doses .
    • Control Compounds : Compare with analogs lacking the nitro group (e.g., 1-cyclopentyl-1H-pyrazole-5-carboxylic acid) to isolate its contribution .
  • Mechanistic Studies :
    • Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to model the nitro group’s electron-withdrawing effect .
    • Calculate Fukui indices to identify electrophilic centers (e.g., C-5 adjacent to the carboxylic acid) .
  • Solvent Modeling : Simulate solvation effects (e.g., PCM for polar solvents) to predict reaction pathways .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., SNAr reactions with thiols) .

Q. How to analyze conflicting spectral data for nitro-pyrazole derivatives?

Methodological Answer:

  • Hypothesis Testing :
    • Tautomerism : Use variable-temperature NMR to detect equilibrium between nitro and aci-nitro forms .
    • Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., nitration at unintended positions) .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclopentyl vs. pyrazole protons) .
    • Solid-State NMR : Detect polymorphism affecting bioactivity .

Methodological Challenges in Application Studies

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

Methodological Answer:

  • Compound Library : Synthesize derivatives with varied substituents (e.g., alkyl, aryl at the 1-position) .
  • Assay Protocol :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
  • Mechanistic Probes :
    • Measure membrane disruption via SYTOX Green uptake .
    • Evaluate efflux pump inhibition with phenylalanine-arginine β-naphthylamide (PAβN) .

Q. What strategies mitigate instability of nitro-pyrazole-carboxylic acids in aqueous buffers?

Methodological Answer:

  • pH Optimization : Stabilize the carboxylic acid via buffering (pH 5–6) to prevent decarboxylation .
  • Lyophilization : Store as lyophilized powders under inert gas (N₂/Ar) to reduce hydrolysis .
  • Excipient Screening : Add cyclodextrins or PEGs to enhance solubility and shelf-life .

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